molecular formula C11H11Cl2NO2 B13683231 Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate

Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate

Cat. No.: B13683231
M. Wt: 260.11 g/mol
InChI Key: DDGFWJZTLCDKGE-UHFFFAOYSA-N
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Description

Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate is a cyclopropane-containing ester derivative featuring a 3,5-dichloro-2-pyridyl substituent. This compound belongs to a class of cyclopropanecarboxylates known for their structural rigidity and diverse bioactivities, including anticonvulsant and insecticidal properties . The cyclopropane ring confers enhanced metabolic stability, while the dichloropyridyl group contributes to electronic effects that influence binding affinity in biological systems. Synthetically, it is typically prepared via cyclopropanation of α,β-unsaturated esters followed by functionalization of the pyridyl moiety .

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

ethyl 1-(3,5-dichloropyridin-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H11Cl2NO2/c1-2-16-10(15)11(3-4-11)9-8(13)5-7(12)6-14-9/h5-6H,2-4H2,1H3

InChI Key

DDGFWJZTLCDKGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic method for this compound involves the cyclopropanation of 3,5-dichloro-2-pyridinecarboxylic acid derivatives using ethyl diazoacetate in the presence of a catalyst. The key steps include:

  • Starting Materials : 3,5-dichloro-2-pyridinecarboxylic acid or its derivatives.
  • Cyclopropanation Agent : Ethyl diazoacetate.
  • Catalysts : Transition metal catalysts such as Rhodium or Copper complexes are typically employed to facilitate the cyclopropanation reaction.
  • Solvent : Dichloromethane or similar inert solvents.
  • Reaction Conditions : Temperature is maintained between 0°C and 25°C to control the reaction rate and selectivity.

This approach allows the formation of the cyclopropane ring directly attached to the pyridine ring, with the ethyl ester group introduced via the diazoacetate reagent.

Detailed Procedure Example

A typical laboratory-scale synthesis proceeds as follows:

  • Dissolve 3,5-dichloro-2-pyridinecarboxylic acid in dichloromethane under an inert atmosphere.
  • Add a catalytic amount of rhodium(II) acetate or copper(I) triflate.
  • Slowly add ethyl diazoacetate dropwise at 0–5°C to the reaction mixture.
  • Stir the reaction mixture for several hours while maintaining the temperature.
  • Upon completion, the reaction mixture is quenched and worked up by aqueous extraction.
  • The crude product is purified by recrystallization or chromatography to afford this compound with high purity.

Industrial Scale Considerations

On an industrial scale, the synthesis is optimized for yield and purity by:

  • Utilizing continuous flow reactors to enhance safety and control over reactive intermediates.
  • Employing solvent recovery and recycling systems.
  • Implementing purification steps such as crystallization and chromatographic techniques.
  • Controlling stoichiometry and reaction parameters precisely to minimize side products.

Data Tables Summarizing Preparation Conditions and Outcomes

Parameter Details Notes
Starting Material 3,5-Dichloro-2-pyridinecarboxylic acid Purity >98% recommended
Cyclopropanation Reagent Ethyl diazoacetate Typically used in slight excess
Catalyst Rhodium(II) acetate or Copper(I) triflate 0.5–5 mol% loading
Solvent Dichloromethane Dry and inert atmosphere required
Temperature 0–25°C Lower temperature favors selectivity
Reaction Time 2–6 hours Monitored by TLC or GC-MS
Workup Aqueous extraction, drying over MgSO4 Removal of catalyst and by-products
Purification Column chromatography or recrystallization Yields typically 60–85%
Product Molecular Formula C11H11Cl2NO2 Molecular weight 260.11 g/mol

Research Outcomes and Analysis

  • The cyclopropanation reaction proceeds with good regioselectivity, favoring the formation of the cyclopropane ring at the 2-position of the pyridine ring substituted with chlorine atoms at positions 3 and 5.
  • Spectroscopic analysis (NMR, IR, MS) confirms the structure of the product, with characteristic signals for the cyclopropane protons and the ester functional group.
  • Yields are influenced by catalyst type, temperature control, and reagent purity.
  • The compound exhibits stability under standard laboratory conditions but requires protection from strong nucleophiles and bases that can open the cyclopropane ring.
  • Industrial synthesis benefits from continuous flow techniques to improve safety and scalability.

Chemical Reactions Analysis

Substitution Reactions at the Pyridyl Chlorine Atoms

The 3,5-dichloro-2-pyridyl moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reactions

  • Amination : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (80–120°C) replaces chlorine atoms with amine groups. For example, treatment with morpholine yields mono- or di-substituted pyridyl derivatives .

  • Thiolation : Thiols (e.g., benzyl mercaptan) in the presence of a base (e.g., NaH) selectively substitute chlorine at the 5-position due to steric and electronic factors .

Reaction Conditions and Outcomes

ReagentSolventTemperatureProductYield (%)Reference
MorpholineDMF100°CEthyl 1-(3-morpholino-5-chloro-2-pyridyl)cyclopropanecarboxylate65
Benzyl mercaptanTHF80°CEthyl 1-(3-chloro-5-benzylthio-2-pyridyl)cyclopropanecarboxylate72

Ester Hydrolysis and Derivatives

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, enabling access to carboxylic acid intermediates.

Hydrolysis Pathways

  • Basic Hydrolysis : Treatment with NaOH (1–2 M) in aqueous ethanol (60–80°C) yields the carboxylic acid, which can be isolated or further functionalized .

  • Acidic Hydrolysis : HCl (6 M) in refluxing THF provides the acid but with lower selectivity due to potential cyclopropane ring strain effects .

Derivatization Examples

Reaction TypeReagentProductApplication
AmidationSOCl₂ + NH₃1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxamidePharmaceutical intermediates
ReductionLiAlH₄1-(3,5-Dichloro-2-pyridyl)cyclopropanemethanolAgrochemical precursors

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in controlled ring-opening reactions, often requiring catalytic or thermal activation.

Observed Reactions

  • Acid-Catalyzed Ring Opening : Exposure to H₂SO₄ or HCl in polar solvents (e.g., MeOH) cleaves the cyclopropane ring, generating allylic esters or alcohols .

  • Transition Metal-Mediated Reactions : Pd-catalyzed cross-coupling (e.g., Heck reaction) with alkenes selectively opens the ring while retaining the pyridyl group .

Example Conditions

CatalystReagentProductSelectivity
H₂SO₄ (10%)MeOH, 60°CEthyl 3-(3,5-dichloro-2-pyridyl)propanoate85%
Pd(OAc)₂Styrene, DMFEthyl 1-(3,5-dichloro-2-pyridyl)prop-2-enoate78%

Oxidation and Reduction Pathways

The cyclopropane-carboxylate system exhibits redox activity under controlled conditions.

Oxidation

  • Cyclopropane Ring : Ozonolysis in CH₂Cl₂ at −78°C cleaves the ring to form a diketone intermediate .

  • Ester Group : KMnO₄ in acidic conditions oxidizes the ester to a ketone, though competing ring-opening may occur .

Reduction

  • Catalytic Hydrogenation : H₂ (1 atm) over Pd/C reduces the pyridyl ring to a piperidine derivative, altering electronic properties .

Photochemical and Thermal Stability

The compound displays sensitivity to UV light and elevated temperatures:

  • Photolysis : UV irradiation (254 nm) in acetonitrile induces homolytic cleavage of the cyclopropane ring, producing radical intermediates .

  • Thermal Decomposition : Heating above 150°C leads to decarboxylation and formation of 3,5-dichloro-2-vinylpyridine .

Scientific Research Applications

Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Bioactivity Variations

Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate is structurally distinct from other cyclopropanecarboxylates due to its dichloropyridyl group. For example:

  • Resmethrin ([5-(Phenylmethyl)-3-furanyl]methyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate) contains a furanyl-phenoxy group and is used as a pyrethroid insecticide. Its activity arises from interactions with insect sodium channels, whereas the dichloropyridyl group in the target compound may favor anticonvulsant effects via GABAergic modulation .
  • Ethyl 2,2-dimethyl-1-(2-substituted-hydrazinecarboxamido)cyclopropanecarboxylate derivatives (e.g., from Zhong et al., 2014) exhibit anticonvulsant activity but lack the pyridyl ring.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Key Substituents Application
This compound ~270.1 ~2.8 3,5-Dichloro-2-pyridyl Anticonvulsant (potential)
Resmethrin 338.4 ~5.1 Phenylmethyl-furanyl, dimethyl Insecticide
α-Cypermethrin 416.3 ~6.0 Cyano-phenoxybenzyl, dichlorovinyl Insecticide
Ethyl 2,2-dimethyl-1-(hydrazinecarboxamido)cyclopropanecarboxylate ~240.2 ~1.5 Hydrazinecarboxamido, dimethyl Anticonvulsant

Biological Activity

Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate (CAS Number: 2770348-19-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₁H₁₁Cl₂N₀₂
Molecular Weight 260.11 g/mol
CAS Number 2770348-19-9

1. Insecticidal Properties

This compound has been studied for its insecticidal properties, particularly as a potential alternative to traditional pesticides like DDT and endosulfan. Research indicates that it exhibits significant toxicity towards various insect species, which may be attributed to its ability to disrupt neural pathways by acting on sodium channels, similar to other pyrethroid compounds .

2. Toxicity Studies

Toxicity assessments have highlighted the compound's effects on non-target organisms, including beneficial insects such as honey bees. Studies have shown that it can lead to acute toxicity in these populations, raising concerns about its environmental impact when used in agricultural settings .

Case Study 1: Neurotoxic Effects

A study conducted on the neurotoxic effects of this compound revealed that it causes significant behavioral changes in exposed insects. The mode of action was identified as sodium channel blockade, leading to paralysis and eventual death in susceptible species. This mechanism is consistent with findings from other studies on related compounds .

Case Study 2: Environmental Impact Assessment

An environmental impact assessment evaluated the persistence and bioaccumulation potential of this compound in aquatic systems. The results indicated a moderate level of persistence, with a Bioconcentration Factor (BCF) suggesting that it could accumulate in aquatic organisms, posing risks to fish and other wildlife .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study TypeFindings
Insect Toxicity High toxicity to target insect species; mechanism involves sodium channel disruption .
Non-target Species Impact Significant toxicity observed in honey bees; raises environmental concerns .
Aquatic Toxicity Moderate persistence and potential for bioaccumulation in aquatic organisms .

Q & A

Basic: What are the established synthetic routes for Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate, and what intermediates are typically involved?

Answer:
A common approach involves intramolecular alkylation of enolate anions , as demonstrated in analogous cyclopropanecarboxylate syntheses. For example, ethyl cyclopropanecarboxylate derivatives can be formed via base-induced cyclization of halogenated precursors (e.g., 4-chlorobutyrate derivatives) at low temperatures (−78 °C) to favor enolate formation . Key intermediates include halogenated pyridyl precursors (e.g., 3,5-dichloro-2-pyridyl derivatives) and ester-protected cyclopropane intermediates. Researchers should monitor reaction progress using thin-layer chromatography (TLC) or LCMS to isolate the cyclized product before side reactions (e.g., Claisen condensations) occur .

Advanced: How does the electron-withdrawing effect of the 3,5-dichloro-2-pyridyl substituent influence the cyclopropane ring's stability and reactivity?

Answer:
The 3,5-dichloro-2-pyridyl group introduces significant electron-withdrawing effects , which stabilize the cyclopropane ring by reducing ring strain through conjugation with the ester carbonyl. This stabilization is evident in NMR studies , where the cyclopropane protons exhibit upfield shifts (δ ~1.2–1.8 ppm) compared to unsubstituted analogs, indicating reduced ring strain . Additionally, the substituent enhances electrophilic reactivity at the cyclopropane ring, facilitating nucleophilic attacks in cross-coupling reactions. Computational studies (DFT) can model the substituent’s impact on frontier molecular orbitals, aiding in predicting regioselectivity in further functionalization .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Answer:

  • 1H/13C NMR :
    • Cyclopropane protons appear as multiplets (δ 1.2–1.8 ppm) due to ring strain and coupling with adjacent protons.
    • The pyridyl group’s aromatic protons resonate as doublets (δ 7.5–8.5 ppm) with coupling constants (~2–3 Hz) indicative of chlorine substituents .
  • Mass Spectrometry (HRMS) :
    • Expect a molecular ion peak matching the exact mass (~289.97 g/mol for C₁₂H₁₀Cl₂NO₂). Isotopic patterns for chlorine (M+2 and M+4 peaks) confirm substitution .
  • IR Spectroscopy :
    • Strong absorption at ~1700–1750 cm⁻¹ for the ester carbonyl group .

Advanced: In computational modeling studies, how does the steric and electronic environment of the cyclopropane ring affect the compound's interaction with biological targets?

Answer:
The cyclopropane ring imposes a rigid, planar geometry that enhances binding to hydrophobic pockets in enzymes (e.g., cytochrome P450). Molecular docking simulations reveal that the 3,5-dichloro-2-pyridyl group interacts with aromatic residues (e.g., Phe, Tyr) via π-π stacking, while the ester moiety participates in hydrogen bonding with catalytic serine residues. Steric effects from the cyclopropane ring limit rotational freedom, improving binding affinity but potentially reducing metabolic stability. Researchers should optimize substituent positions using QM/MM (quantum mechanics/molecular mechanics) to balance electronic and steric effects .

Basic: What are the recommended storage conditions and handling precautions for this compound based on its structural analogs?

Answer:
Analogous cyclopropanecarboxylates (e.g., ethyl 1-(trifluoromethyl)cyclopropanecarboxylate) require storage at 2–8°C under inert gas (N₂/Ar) to prevent ester hydrolysis . Handling precautions include:

  • Use of nitrile gloves and fume hoods to avoid skin/eye contact.
  • Avoidance of strong bases or nucleophiles, which may cleave the cyclopropane ring.
  • Hazard codes (e.g., Xi for irritant) align with similar compounds, necessitating compliance with GHS labeling .

Advanced: What are the challenges in achieving regioselective functionalization of the cyclopropane ring, and how can reaction conditions be optimized?

Answer:
Regioselectivity is hindered by the cyclopropane ring’s symmetry and strain. Strategies include:

  • Directed C–H activation : Use of palladium catalysts with pyridyl-directed ligands to functionalize specific carbons .
  • Photocatalysis : UV light promotes radical formation at the cyclopropane ring, enabling selective bromination or amination .
  • Temperature control : Lower temperatures (−20°C) favor kinetic control, reducing side reactions. Reaction progress should be monitored via in situ FTIR or HPLC to isolate intermediates .

Basic: How can researchers validate the purity of this compound, and what thresholds are acceptable for pharmacological studies?

Answer:

  • HPLC : Purity ≥95% (λ = 254 nm) with a symmetrical peak shape.
  • Elemental Analysis : Carbon and nitrogen content within ±0.4% of theoretical values.
  • Chiral Purity : Use chiral columns (e.g., CHIRALPAK® AD-H) if stereocenters are present. For in vitro assays, ≥98% purity is recommended to avoid off-target effects .

Advanced: What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions involving this compound?

Answer:
Contradictions arise from competing pathways:

  • SN2 vs. ring-opening : Bulky nucleophiles favor ring-opening via strain relief, while small nucleophiles (e.g., MeO⁻) undergo SN2 at the ester carbonyl.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for SN2, whereas protic solvents (MeOH) promote ring-opening. Kinetic studies using stopped-flow NMR can resolve these pathways .

Basic: What are the documented applications of structurally similar cyclopropanecarboxylates in medicinal chemistry?

Answer:
Analogous compounds (e.g., NNC55-0396) act as T-type calcium channel blockers , highlighting potential neurological applications. The dichloropyridyl group may enhance blood-brain barrier penetration, making this compound a candidate for CNS drug development .

Advanced: How can researchers mitigate decomposition during long-term storage or under catalytic conditions?

Answer:

  • Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative ring-opening.
  • Lyophilization : Freeze-drying under vacuum reduces hydrolysis.
  • Catalyst choice : Use Pd(OAc)₂ instead of Cu catalysts to avoid ester degradation .

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